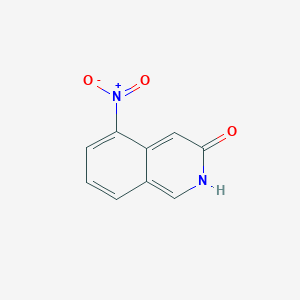

5-Nitroisoquinolin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2H-isoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-4-7-6(5-10-9)2-1-3-8(7)11(13)14/h1-5H,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBCPYMDLOIXDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=O)C=C2C(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624948 | |

| Record name | 5-Nitroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581813-27-6 | |

| Record name | 5-Nitroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 5 Nitroisoquinolin 3 Ol and Congeners

Strategic Approaches for Isoquinoline (B145761) Ring System Construction

The formation of the fundamental isoquinoline skeleton is the initial critical step in the synthesis of 5-nitroisoquinolin-3-ol. A variety of named reactions and modern catalytic methods have been developed to construct this bicyclic heteroaromatic system.

Classic methodologies like the Pomeranz-Fritsch reaction have long been a staple for isoquinoline synthesis. This reaction involves the acid-catalyzed cyclization of a Schiff base derived from a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal. iust.ac.irchemistry-online.com Electron-donating substituents on the benzaldehyde ring facilitate the intramolecular electrophilic substitution required for the cyclization. chemistry-online.com Another foundational method is the Bischler-Napieralski reaction , which proceeds through the cyclodehydration of a β-phenylethylamine derivative to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the aromatic isoquinoline. shahucollegelatur.org.inclockss.org

More contemporary approaches often utilize transition-metal catalysis to achieve higher efficiency and broader substrate scope. For instance, Ru(II)-catalyzed C-H activation and annulation of oximes with alkynes provides a route to various isoquinoline derivatives. researchgate.net Similarly, Rh(iii)-catalyzed C–H activation followed by intermolecular annulation between enamides and sulfoxonium ylides has been developed for efficient isoquinoline synthesis. researchgate.net These methods offer the advantage of constructing the isoquinoline ring with a variety of substituents, which can be crucial for synthesizing diverse congeners of this compound.

A notable one-pot synthesis of 3-methyl isoquinoline has been reported, showcasing the efficiency of modern synthetic strategies. nih.gov Furthermore, bimetallic relay catalysis, employing both Ag(I) and Rh(III), has been used to construct 3-aryl substituted isoquinoline derivatives. nih.gov The choice of synthetic strategy often depends on the desired substitution pattern on the final molecule.

Regioselective Nitration Protocols in Aza-Aromatic Synthesis

Introducing a nitro group at a specific position on the isoquinoline ring requires careful control of the reaction conditions and reagents. Both electrophilic and nucleophilic nitration methods have been explored to achieve the desired regioselectivity.

Optimized Electrophilic Nitration Techniques for Isoquinolines

Electrophilic nitration is a classic method for introducing a nitro group onto an aromatic ring. In the case of isoquinoline, direct nitration with a mixture of nitric acid and sulfuric acid typically results in substitution at the C5 and C8 positions of the benzene (B151609) ring. chemistry-online.comshahucollegelatur.org.indtic.mil This is because the pyridine (B92270) ring is deactivated towards electrophilic attack, especially under acidic conditions where the nitrogen atom is protonated. chemistry-online.com The nitration of isoquinoline N-oxide also yields 5-nitro and 8-nitro derivatives, indicating that the influence of the N-oxide group does not significantly alter the substitution pattern on the carbocyclic ring. jst.go.jp

To achieve nitration at other positions, more specialized techniques are required. For instance, the presence of an activating group can direct the nitro group to a different position. Recent advancements have focused on developing milder and more selective nitration methods. One such method employs ferric nitrate (B79036) nonahydrate in hexafluoroisopropanol, which acts as a controllable source of the nitronium ion, allowing for the nitration of a broad range of heteroarenes with good functional group tolerance. researchgate.net Another approach involves the use of ceric ammonium (B1175870) nitrate (CAN) as a nitrating agent, which can control the regioselectivity of electrophilic nitration through chelation with a directing group. researchgate.net

| Reagent/Catalyst | Conditions | Outcome |

| HNO₃/H₂SO₄ | Standard nitrating conditions | Nitration at C5 and C8 |

| Ferric nitrate nonahydrate/HFIP | Mild conditions | Controllable nitration of various heteroarenes |

| Ceric Ammonium Nitrate (CAN) | With directing group | Regioselective ortho-nitration |

| tert-Butyl nitrite (B80452) | Metal-free | Regioselective C-3 nitration of quinoline (B57606) N-oxides |

Table 1: Comparison of Electrophilic Nitration Methods for Isoquinolines and Related Aza-aromatics

Exploitation of Nucleophilic Nitration for Aza-Aromatic Scaffolds

Nucleophilic nitration offers an alternative pathway to introduce a nitro group, particularly at positions that are not favored by electrophilic attack. A novel, acid-free method for the nitration of isoquinoline has been developed, which allows for the introduction of a nitro group adjacent to the ring nitrogen. dtic.mildtic.mil This one-step process typically uses reagents like sodium nitrite in the presence of a phase-transfer catalyst. dtic.mildtic.mil This method is particularly valuable as it provides access to nitro-aza-aromatics that are difficult to synthesize via conventional electrophilic nitration. dtic.mildtic.mil

The mechanism of this reaction is believed to proceed through a radical pathway, where the nitrite ion is oxidized to a nitrogen dioxide radical, which then attacks the aza-aromatic ring. dtic.mildtic.mil Molecular modeling studies have shown a correlation between the acidity of the target C-H bond and the reaction yield, suggesting that this method can be selectively applied to different aza-aromatic systems. dtic.mildtic.mil While this technique has been successfully applied to isoquinoline, its universality for all aza-aromatics is still under investigation. dtic.mildtic.mil

Precision Introduction of the Hydroxyl Functionality at Position 3

The final key structural feature of this compound is the hydroxyl group at the C-3 position. Synthesizing this feature with precision can be achieved through either direct hydroxylation of a pre-formed isoquinoline ring or by carrying a masked hydroxyl group through the synthetic sequence.

Direct Hydroxylation Strategies for Isoquinoline Systems

Directly introducing a hydroxyl group onto an isoquinoline ring can be challenging. However, some methods have been developed to achieve this transformation. For instance, isoquinoline can be directly hydroxylated with potassium hydroxide (B78521) at high temperatures to yield 1-isoquinolone, the tautomer of 1-hydroxyisoquinoline. iust.ac.ir A more recent and milder approach involves the meta-selective hydroxylation of isoquinolines through dearomatized oxazinoaza-arene intermediates. researchgate.net These intermediates possess a nucleophilic C3-position that readily reacts with electrophilic peroxides to introduce the hydroxyl group. researchgate.net

Another strategy involves the photochemical C-H hydroxyalkylation of isoquinolines. nih.gov This visible light-mediated radical process avoids the need for external oxidants and allows for the introduction of a hydroxyalkyl group, which can potentially be further manipulated to yield the desired hydroxyl functionality. nih.gov

Convergent Synthetic Pathways via Precursors with Masked Hydroxyl Groups

A convergent synthesis strategy involves preparing different fragments of the final molecule separately and then combining them at a later stage. wikipedia.org This approach can be highly efficient for constructing complex molecules like substituted isoquinolines. For the synthesis of 3-hydroxyisoquinolines, a one-pot aryne acyl-alkylation/condensation procedure has been developed. nih.govrsc.org This method utilizes β-ketoesters as starting materials and provides a direct route to the 3-hydroxyisoquinoline (B109430) scaffold. nih.govrsc.org

Integrated Total Synthesis Routes for this compound

The total synthesis of this compound is not extensively documented as a single, direct procedure in the literature. However, a logical synthetic strategy can be devised by integrating established methods for the construction of the isoquinolin-3-ol core with well-known nitration techniques. A plausible and efficient route involves the initial synthesis of the isoquinolin-3-ol skeleton, followed by a regioselective nitration step.

One of the common methods for constructing the isoquinolin-3-ol ring system is through the cyclization of derivatives of phenylacetic acid. For instance, the reaction of phenacetyl chlorides with alkyl or aryl thiocyanates in the presence of a Friedel-Crafts catalyst can yield 1-substituted-isoquinolin-3-ols. rsc.orgrsc.org An alternative approach involves the intramolecular cyclization of 2-acylphenylacetonitriles under strongly acidic conditions to afford 1-substituted 2H-isoquinolin-3-ones. researchgate.net

A proposed integrated synthesis for this compound could therefore commence with the preparation of isoquinolin-3-ol itself. This can be achieved by reacting methyl o-formylphenylacetate with liquid ammonia. The resulting isoquinolin-3-ol would then undergo nitration. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, could be employed, although this method poses environmental and safety concerns. researchgate.net The nitration of the unsubstituted isoquinolin-3-ol is expected to yield a mixture of isomers, from which the desired this compound would need to be separated and purified.

The synthesis of congeners, such as 5-bromo-8-nitroisoquinoline, has been reported and provides insight into the synthesis of related structures. researchgate.net These syntheses often involve a multi-step process starting from isoquinoline, including bromination and subsequent nitration.

Below is a table outlining a potential synthetic pathway and the types of reactions involved.

| Step | Reaction Type | Starting Material | Intermediate/Product | Key Considerations |

| 1 | Cyclization | 2-Cyanomethylbenzoic acid derivative | Isoquinolin-3-ol | Catalyst choice and reaction conditions are crucial for yield. |

| 2 | Electrophilic Aromatic Substitution (Nitration) | Isoquinolin-3-ol | This compound | Control of regioselectivity and avoidance of over-nitration are key challenges. |

Principles of Green Chemistry and Atom Economy in this compound Synthesis

Green Chemistry Approaches:

Safer Solvents and Reagents: Traditional nitration methods utilize highly corrosive and hazardous mixtures of nitric and sulfuric acids, which generate significant acid waste. researchgate.netfrontiersin.org Greener alternatives involve the use of solid-supported nitrating agents, such as inorganic nitrates on silica (B1680970) gel, which are safer and easier to handle. researchgate.net Electrochemical methods for nucleophilic aromatic substitution in room-temperature ionic liquids also present an environmentally benign route to functionalized nitroaromatic compounds. rsc.org For the synthesis of the isoquinoline core itself, using water as a solvent has been demonstrated to be a viable and environmentally friendly option. nih.govrsc.org

Catalysis: The use of recyclable catalysts, such as Ru(II)/PEG-400 or copper nanoparticles on a carbon support, can improve the sustainability of isoquinoline synthesis. niscpr.res.inisroset.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reactions, reduce energy consumption, and improve product yields in the synthesis of various heterocyclic compounds. researchgate.net This technique could potentially be applied to the cyclization or nitration steps in the synthesis of this compound.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org

In the context of this compound synthesis, reactions with high atom economy are desirable. For example, cycloaddition reactions and certain copper-catalyzed intramolecular cyclizations for forming the isoquinoline ring have been reported to have high atom economy. nih.govnih.gov

The following table provides a conceptual comparison of the atom economy for different types of reactions that could be employed in the synthesis.

| Reaction Type | Description | Theoretical Atom Economy | Example Application |

| Addition/Cycloaddition | All atoms of the reactants are incorporated into the product. | 100% | Diels-Alder type reactions for ring formation. |

| Rearrangement | Atoms within a molecule are rearranged. | 100% | Certain intramolecular cyclizations. |

| Substitution | An atom or group is replaced by another. | < 100% | Nitration (generates water as a byproduct). |

| Elimination | A molecule splits into two or more smaller molecules. | < 100% | Dehydration steps. |

Mechanistic Chemical Reactivity and Transformative Processes of 5 Nitroisoquinolin 3 Ol

Advanced Studies of Electrophilic Aromatic Substitution on Nitroisoquinolines

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. minia.edu.eg The reactivity of the isoquinoline (B145761) nucleus in EAS reactions is complex. The pyridine (B92270) ring is electron-deficient and generally deactivated towards electrophilic attack, while the benzene (B151609) ring is more electron-rich and reactive. However, the presence of a nitro group at the C-5 position profoundly influences this reactivity.

The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, which reduces the electron density of the aromatic ring and makes it less susceptible to attack by electrophiles. masterorganicchemistry.commasterorganicchemistry.com This deactivation is particularly pronounced at the ortho and para positions relative to the nitro group. In the case of 5-nitroisoquinoline (B18046), the nitro group at C-5 deactivates the entire carbocyclic ring, especially positions C-6 and C-8. Standard electrophilic reactions like nitration or halogenation, which typically occur at C-5 or C-8 in unsubstituted isoquinoline, are therefore significantly hindered. youtube.com

Despite this inherent deactivation, specialized methods have been developed to achieve selective electrophilic substitution. One notable strategy involves a one-pot sequence of Boc₂O-mediated dearomatization, followed by electrophilic halogenation and subsequent acid-promoted rearomatization. This approach has been successfully applied to the C-4 halogenation of various isoquinolines, including 5-nitroisoquinoline, affording the corresponding 4-chloro-5-nitroisoquinoline (B1628698) in high yield. acs.org This method circumvents the strong directing effects of the nitro group by temporarily disrupting the aromatic system, allowing for functionalization at the otherwise less reactive C-4 position.

Detailed Analysis of Nucleophilic Aromatic Substitution Reactions

In contrast to its deactivation towards electrophilic attack, the nitro group strongly activates the isoquinoline ring system for Nucleophilic Aromatic Substitution (SNAr) reactions. masterorganicchemistry.compressbooks.pub This class of reactions involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group or, in some cases, a hydrogen atom.

The activation of the ring towards nucleophilic attack by the nitro group is a consequence of both inductive and resonance effects.

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bonds. This creates a partial positive charge on the ring carbons, making them more susceptible to attack by nucleophiles. libretexts.org

Resonance Effect: The nitro group can delocalize the negative charge of the anionic intermediate (a Meisenheimer complex) that forms upon nucleophilic attack. This stabilization is most effective when the attack occurs at positions ortho or para to the nitro group. masterorganicchemistry.comlibretexts.org For 5-nitroisoquinoline, these positions are C-4 and C-6. The resonance stabilization disperses the negative charge onto the oxygen atoms of the nitro group, lowering the activation energy of the reaction and facilitating the substitution process.

A particularly powerful type of SNAr is the Vicarious Nucleophilic Substitution of Hydrogen (VNS), where a hydrogen atom is replaced by a nucleophile. kuleuven.be This reaction is highly valuable for the C-H functionalization of electron-deficient aromatic compounds like nitroisoquinolines. The reaction typically involves a carbanion containing a leaving group at the nucleophilic center. The nucleophile adds to the aromatic ring, usually at a position ortho or para to the nitro group, followed by a base-induced elimination of HX (where X is the leaving group) to restore aromaticity. psu.edu

Studies on 5-nitroisoquinoline have demonstrated its utility in VNS reactions. For instance, an efficient method for the selective ortho-methylation of 5-nitroisoquinoline at the C-6 position has been developed using a VNS approach. acs.orgnih.gov Similarly, amination of nitroquinolines via VNS has been achieved using reagents like 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI), which regioselectively introduces an amino group at the position ortho to the nitro group. researchgate.net

A related process, SNH amidation, has also been explored with 5-nitroisoquinoline. The reaction of 5-nitroisoquinoline with amide anions can lead to a mixture of products, including substitution at the C-8 position to yield N-(5-nitroisoquinolin-8-yl)amides and the formation of N-(5-nitrosoisoquinolin-6-yl)amides, indicating a complex reaction pathway that can involve both substitution and redox processes. mdpi.comresearchgate.net

| Nucleophile/Reagent | Position of Substitution | Product Type | Reference |

|---|---|---|---|

| CH₃ (from VNS reagent) | C-6 | 6-Methyl-5-nitroisoquinoline | acs.org, nih.gov |

| NH₂ (from TMHI) | C-6 | 6-Amino-5-nitroisoquinoline | researchgate.net |

| Amide Anions (e.g., p-methylbenzamide anion) | C-8 and C-6 | N-(5-nitroisoquinolin-8-yl)amide and N-(5-nitrosoisoquinolin-6-yl)amide | mdpi.com, researchgate.net |

Investigations into the Reactivity of the Hydroxyl Moiety

The hydroxyl group at the C-3 position introduces another layer of reactivity to the molecule, primarily through tautomerism and its ability to undergo functionalization. wikipedia.org

3-Hydroxyisoquinolines can exist in two tautomeric forms: the enol (or lactim) form, which is 3-hydroxyisoquinoline (B109430), and the keto (or lactam) form, which is isoquinolin-3(2H)-one. byjus.comrsc.org This equilibrium is a type of prototropic tautomerism, involving the migration of a proton between the oxygen and nitrogen atoms. nih.gov

The position of this equilibrium is highly dependent on the solvent. Spectroscopic studies have shown that for simple 3-hydroxyisoquinolines, the hydroxy (lactim) form is the predominant species in non-hydroxylic, non-polar solvents like diethyl ether. In contrast, the keto (lactam) tautomer is favored in aqueous solutions. rsc.org This shift is attributed to the ability of water, a polar protic solvent, to better solvate the more polar lactam form through hydrogen bonding. While specific data for 5-nitroisoquinolin-3-ol is not detailed, it is expected to follow this general trend, with the electron-withdrawing nitro group potentially influencing the acidity of the tautomeric protons and the relative stability of the forms.

| Solvent Type | Example Solvent | Predominant Tautomer | Reference |

|---|---|---|---|

| Non-hydroxylic | Diethyl Ether | Lactim (Hydroxy form) | rsc.org |

| Aqueous | Water | Lactam (Keto form) | rsc.org |

The hydroxyl group in this compound is a key site for synthetic modification. As with other alcohols and phenols, the hydroxyl group can be derivatized to form ethers, esters, and other functional groups. msu.edumsu.edu The hydroxyl group itself is nucleophilic, while its proton is acidic, and this acidity is enhanced by the electron-withdrawing effects of the aromatic system and the nitro group. msu.edu

Common strategies for O-functionalization include:

O-Alkylation: The formation of ethers can be achieved by reacting the deprotonated hydroxyl group (the alkoxide/phenoxide) with an alkyl halide. This reaction, a variation of the Williamson ether synthesis, requires a base to first deprotonate the acidic hydroxyl proton.

O-Acylation: Esters can be readily formed by reacting the hydroxyl group with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

These derivatization reactions are crucial for modifying the molecule's properties and for building more complex structures from the this compound scaffold. The choice of reaction conditions must account for the reactivity of the entire molecule, including the potential for competing nucleophilic substitution reactions on the activated ring system.

Controlled Reductive Transformations of the Nitro Group

The selective reduction of the nitro group in nitroisoquinoline derivatives is a crucial transformation, providing access to aminoisoquinolines, which are valuable precursors for a wide range of biologically active compounds. While specific studies on this compound are limited, extensive research on the closely related compound, 5-nitroisoquinoline, offers significant insights into the methodologies applicable for this conversion. The presence of the hydroxyl group at the C-3 position is not expected to interfere with the primary reduction methods targeting the nitro functionality.

The transformation of the nitro group to a primary amine can be achieved through various reductive strategies, including catalytic hydrogenation and chemical reduction using metal-based reagents. The choice of reagent and conditions allows for chemoselectivity, preserving other functional groups within the molecule.

Catalytic Hydrogenation: This is a widely employed method for the reduction of nitroarenes due to its efficiency and clean reaction profile. masterorganicchemistry.comcommonorganicchemistry.com The reaction involves gaseous hydrogen and a metal catalyst.

Palladium on Carbon (Pd/C): Catalytic hydrogenation with H₂ over a Pd/C catalyst is a standard and effective method for reducing aromatic nitro groups to the corresponding anilines. commonorganicchemistry.com

Raney Nickel: This catalyst is also highly effective for nitro group reductions. commonorganicchemistry.com It is particularly useful for substrates containing halides, where Pd/C might cause undesired dehalogenation. commonorganicchemistry.com

Rhodium-based Catalysts: Heterodimer nanocrystals, such as Rh–Fe₃O₄, have demonstrated excellent activity for the selective reduction of nitroarenes, including heterocyclic compounds like nitroisoquinoline. psu.edu

Chemical Reduction: A variety of metal-based reducing systems are effective for the reduction of the nitro group in aromatic systems, often providing greater functional group tolerance than catalytic hydrogenation.

Metal/Acid Systems: The use of easily oxidized metals in the presence of an acid is a classic and reliable method. Common systems include iron (Fe) in acetic acid, tin (Sn) or zinc (Zn) with hydrochloric acid. masterorganicchemistry.comcommonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild and selective method for reducing aromatic nitro groups, compatible with many other functional groups. commonorganicchemistry.com

Tellurium Powder: A selective reduction of aromatic nitro groups can be achieved using tellurium powder in an aqueous methanolic solution of ammonium (B1175870) chloride. Studies on 5-nitroisoquinoline show that the nitro group is reduced preferentially over the heterocyclic ring system under these conditions. researchgate.net

Sodium Borohydride/Nickel(II) Chloride (NaBH₄/NiCl₂·6H₂O): This combination serves as an efficient system for the rapid reduction of nitroarenes to their corresponding amines in an aqueous acetonitrile (B52724) solvent system at room temperature. asianpubs.org

The following table summarizes various reagent systems and conditions reported for the reduction of the nitro group in 5-nitroisoquinoline, which are anticipated to be effective for this compound.

| Reagent System | Conditions | Product | Selectivity Notes | Reference |

|---|---|---|---|---|

| Tellurium / NH₄Cl | Methanol/Water, Reflux | 5-Aminoisoquinoline | Reduces nitro group before the heterocyclic ring. Compatible with ester, nitrile, amide, and halide groups. | researchgate.net |

| H₂ / Pd/C | Standard hydrogenation conditions | 5-Aminoisoquinoline | General method for nitro reduction. May affect other reducible groups like alkenes. | commonorganicchemistry.com |

| H₂ / Raney Ni | Standard hydrogenation conditions | 5-Aminoisoquinoline | Preferred over Pd/C if dehalogenation is a concern. | commonorganicchemistry.com |

| Fe / Acid (e.g., AcOH) | Reflux | 5-Aminoisoquinoline | Mild method compatible with many other reducible groups. | commonorganicchemistry.com |

| SnCl₂ | Acidic or alcoholic solvent | 5-Aminoisoquinoline | Mild and chemoselective for nitro groups. | commonorganicchemistry.com |

| NaBH₄ / NiCl₂·6H₂O | Aqueous CH₃CN, Room Temp | Corresponding Arylamine | Rapid and efficient reduction. | asianpubs.org |

Selective Oxidative Transformations of the Isoquinoline Ring System

The oxidation of the isoquinoline core, particularly when substituted with a strongly electron-withdrawing nitro group, presents a significant chemical challenge. The isoquinoline ring system itself is generally resistant to oxidation, often requiring vigorous conditions that can lead to cleavage of one or both rings rather than selective transformation. pharmaguideline.com

The presence of the 5-nitro group further deactivates the entire ring system towards electrophilic attack, which is a key step in many oxidative processes. Research indicates that the position of substituents on the isoquinoline ring dictates the outcome of oxidative reactions. For instance, in the case of 5-nitroisoquinoline, oxidation with a powerful oxidizing agent like potassium permanganate (B83412) (KMnO₄) results in the cleavage of the pyridine ring. shahucollegelatur.org.in This leads to the formation of phthalic acid and pyridine-3,4-dicarboxylic acid, demonstrating a lack of selectivity for a controlled transformation of the heterocyclic core. shahucollegelatur.org.in

Conversely, when an electron-donating group like an amino group is present at the C-5 position, oxidation with KMnO₄ affects the benzene ring, highlighting the profound influence of substituents on the reaction's regioselectivity. shahucollegelatur.org.in

Advanced oxidation processes, such as those involving hydroxyl (HO•) or sulfate (B86663) (SO₄•⁻) radicals, have been studied for the degradation of the parent isoquinoline molecule in aqueous environments. nih.gov These highly reactive species lead to the oxidative degradation of the molecule rather than selective functionalization. nih.gov Similarly, enzymatic oxidation of isoquinoline can yield products like 1-isoquinolinone, but these biocatalytic methods are not general chemical transformations and have not been reported for nitro-substituted derivatives. rsc.org

Given the high resistance of the electron-deficient 5-nitroisoquinoline framework to controlled oxidation, selective oxidative transformations of the isoquinoline ring system in this compound are not readily achieved with common chemical oxidants. The reaction typically favors non-selective degradation and ring cleavage over the formation of a stable, selectively oxidized product.

Computational and Theoretical Chemistry Investigations of 5 Nitroisoquinolin 3 Ol

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and has been shown to provide reliable results that are consistent with experimental findings for a variety of organic compounds. DFT calculations are instrumental in understanding the geometry, electronic distribution, and reactivity of molecules like 5-Nitroisoquinolin-3-ol.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, reactivity, and the electronic transitions that can occur. wikipedia.orgossila.com

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org For aromatic compounds containing electron-withdrawing groups like the nitro group (–NO2), the LUMO is often stabilized (lowered in energy), which can lead to a smaller energy gap.

While specific computational studies on this compound are not widely available, theoretical calculations for similar nitroaromatic compounds allow for the estimation of these electronic parameters. A representative analysis would involve geometry optimization of the molecule followed by calculation of the molecular orbital energies. The presence of the electron-withdrawing nitro group and the π-conjugated isoquinoline (B145761) ring system would significantly influence the electronic structure.

Table 1: Illustrative HOMO-LUMO Energetics for this compound

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.45 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Note: These are representative values based on typical DFT calculations for similar nitro-substituted heterocyclic compounds and are intended for illustrative purposes.

The distribution of the HOMO and LUMO orbitals provides further insight into the molecule's reactivity. For a molecule like this compound, the HOMO is expected to be localized primarily on the isoquinolinol ring, particularly the electron-rich regions, while the LUMO would likely be concentrated around the nitro group and the adjacent aromatic ring, reflecting its electron-accepting nature. researchgate.net

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors. researchgate.netnih.gov These descriptors are calculated from the HOMO and LUMO energies and provide a quantitative measure of different aspects of reactivity.

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. Calculated as ω = χ² / (2η).

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Ionization Potential (I) | 6.85 eV |

| Electron Affinity (A) | 2.45 eV |

| Electronegativity (χ) | 4.65 |

| Chemical Hardness (η) | 2.20 |

| Chemical Softness (S) | 0.45 eV⁻¹ |

| Electrophilicity Index (ω) | 4.92 eV |

Note: These values are derived from the illustrative HOMO-LUMO energies in Table 1 and serve as examples.

Fukui Function Analysis is a tool used to identify the most reactive sites within a molecule. researchgate.netuchile.cl The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. Condensed Fukui functions simplify this by providing values for each atom.

fk+ : For nucleophilic attack (attack by a nucleophile), this indicates the sites most likely to accept an electron.

fk- : For electrophilic attack (attack by an electrophile), this points to the sites most likely to donate an electron.

fk0 : For radical attack.

For this compound, a Fukui function analysis would likely predict that the nitrogen and oxygen atoms of the nitro group, as well as certain carbon atoms in the quinoline (B57606) ring, are susceptible to nucleophilic attack. Conversely, the oxygen atom of the hydroxyl group and specific carbons on the heterocyclic ring would be more prone to electrophilic attack.

Predictive Spectroscopy and Spectroscopic Property Correlations

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and understanding the relationship between molecular structure and spectroscopic properties.

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are used to identify the vibrational modes of a molecule, which correspond to the stretching, bending, and twisting of chemical bonds. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. nih.govresearchgate.netresearchgate.net Comparing the simulated spectra with experimental data helps in the precise assignment of vibrational bands to specific functional groups.

For this compound, the key vibrational modes would include the stretching of the O-H group, the symmetric and asymmetric stretching of the N-O bonds in the nitro group, C=N and C=C stretching in the isoquinoline ring, and various C-H bending modes.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | ~3400 |

| Aromatic C-H Stretch | 3050-3150 |

| Asymmetric NO₂ Stretch | ~1550 |

| C=N Stretch | ~1620 |

| C=C Stretch (Aromatic) | 1450-1600 |

| Symmetric NO₂ Stretch | ~1350 |

| In-plane O-H Bend | ~1400 |

| C-N Stretch | ~1250 |

Note: These are typical frequency ranges for the specified functional groups and serve as illustrative predictions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The chemical shift of a nucleus is highly sensitive to its local electronic environment. msu.edu Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. tsijournals.com These predictions are valuable for assigning signals in experimental spectra and confirming molecular structures.

In this compound, the electron-withdrawing nitro group would cause significant deshielding (a downfield shift to higher ppm values) for nearby protons and carbons. The hydroxyl group would also influence the chemical shifts of adjacent nuclei.

Table 4: Plausible Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position (Illustrative) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H1 | ~9.2 | C1 |

| H4 | ~7.8 | C3 |

| H6 | ~8.5 | C4 |

| H7 | ~7.9 | C4a |

| H8 | ~8.4 | C5 |

| OH | ~10.5 | C6 |

| C7 | ||

| C8 | ||

| C8a |

Note: Numbering is illustrative and may not follow IUPAC standards. Chemical shifts are plausible estimations based on the effects of substituents in similar aromatic systems. chemicalbook.comchemicalbook.com

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Visible) of molecules. scm.comrespectprogram.orgresearchgate.net It calculates the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths (λmax). The calculations also provide the oscillator strength (f), which is related to the intensity of the absorption band.

For a π-conjugated system like this compound, the UV-Vis spectrum is expected to show absorptions arising from π→π* and n→π* transitions. The nitro and hydroxyl groups, along with the aromatic system, create a chromophore that absorbs in the UV and possibly the visible region.

Table 5: Illustrative Predicted UV-Visible Absorption Data for this compound

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~350 | 0.45 | HOMO → LUMO | π→π |

| ~280 | 0.20 | HOMO-1 → LUMO | π→π |

| ~420 | 0.05 | n → LUMO | n→π* |

Note: These values are representative examples for similar chromophoric systems and illustrate the expected electronic transitions.

Mechanistic Pathways Elucidation via Computational Studies of Reactions Involving this compound

Computational chemistry provides powerful tools for elucidating the detailed mechanistic pathways of chemical reactions, offering insights that are often inaccessible through experimental methods alone. For a molecule like this compound, theoretical studies can map out potential energy surfaces, characterize transition states, and identify intermediates, thereby clarifying reaction mechanisms. While direct computational studies on this compound are not extensively documented, the reactivity of the broader class of nitroquinolines and nitroaromatics has been investigated, offering a model for understanding its potential chemical behavior.

Two primary reaction types relevant to the 5-nitroisoquinoline (B18046) core that have been explored computationally are nucleophilic aromatic substitution (SNAr) and cycloaddition reactions.

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nature of the nitro group deactivates the aromatic ring for electrophilic substitution but strongly activates it for nucleophilic attack. Computational studies on nitroarenes have been crucial in refining the mechanism of SNAr reactions.

Mechanism and Intermediates: The generally accepted mechanism involves the formation of a resonance-stabilized Meisenheimer complex. However, computational analyses have provided evidence that some SNAr reactions may proceed through a concerted mechanism rather than a two-step addition-elimination sequence. nih.gov For nitroarenes, theoretical calculations confirm that the addition of nucleophiles occurs rapidly at positions ortho or para to the nitro group, leading to the formation of σ-adducts. researchgate.net In the case of 5-nitroquinoline, vicarious nucleophilic substitution (VNS) reactions have been shown to occur regioselectively, with amination taking place at positions ortho or para to the nitro group. mdpi.comresearchgate.net For instance, the amination of 5-nitroisoquinoline has been reported to yield products resulting from substitution at the C8 position. mdpi.com

Kinetic vs. Thermodynamic Control: Density Functional Theory (DFT) calculations of transition state energies and σ-adducts have helped to explain the observed regioselectivity. researchgate.net These studies indicate that the initial, rapid formation of a σ-adduct at a hydrogen-bearing carbon (kinetic control) can be reversible, while the slower addition at a carbon bearing a leaving group, leading to the final substitution product, is often under thermodynamic control. researchgate.net

Cycloaddition Reactions:

The electron-deficient nature of the nitro-activated isoquinoline system makes it a potential candidate for inverse electron demand Diels-Alder reactions, where it would act as the diene component.

Reaction Feasibility and Mechanism: Computational studies, often using DFT methods, are instrumental in predicting the feasibility and mechanism of such cycloadditions. For example, semiempirical computational studies on the related 5-nitro-1,2,3-triazine revealed an extraordinarily low LUMO energy, suggesting high reactivity in inverse electron demand Diels-Alder reactions. nih.gov Similar calculations for this compound could predict its reactivity profile.

Concerted vs. Stepwise Pathways: DFT studies on the cycloaddition reactions of related systems, such as nitrones, have shown that the mechanism can be highly dependent on the reaction conditions. csic.es These reactions can proceed through a concerted pathway in nonpolar solvents but switch to a stepwise mechanism involving zwitterionic intermediates in polar solvents. csic.es Similar computational explorations for this compound would be invaluable in predicting its behavior in different reaction environments. DFT studies on [3 + 2] cycloadditions involving nitroalkenes have similarly been used to establish that these processes occur via polar, single-step mechanisms. nih.gov

The table below summarizes findings from computational studies on related nitroaromatic compounds, which serve as a proxy for understanding the potential reaction mechanisms of this compound.

| Reaction Type | Compound Class | Computational Method | Key Mechanistic Insight | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Halo-nitroarenes | DFT | Addition of nucleophiles is rapid at ortho/para positions to the nitro group, forming σ-adducts. | researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Aryl Fluorides | B3LYP-D3BJ/jun-cc-pVTZ | Provides evidence for concerted mechanisms over the traditional stepwise addition-elimination pathway. | nih.gov |

| Vicarious Nucleophilic Substitution (VNS) | Nitroquinolines | Experimental/General Mech. | Amination occurs regioselectively ortho or para to the nitro group. | researchgate.net |

| Inverse Electron Demand Diels-Alder | 5-Nitro-1,2,3-triazine | AM1, MNDO | Low LUMO energy predicts high reactivity and susceptibility to nucleophilic attack. | nih.gov |

| [3+2] Cycloaddition | Conjugated Nitroalkenes | wb97xd/6-311+G(d) (PCM) | Reaction proceeds via a polar, single-step mechanism. | nih.gov |

| Cycloaddition | Nitrones + Isocyanates | M06-2X/cc-pVTZ | Mechanism is solvent-dependent: concerted in apolar solvents, stepwise in polar solvents. | csic.es |

Analysis of Solvent Effects on Molecular Conformation and Reactivity Profiles

The solvent environment can profoundly influence the behavior of a molecule by affecting its conformation, stability, and the energetics of reaction pathways. Computational chemistry models are essential for dissecting these complex solvent-solute interactions for compounds like this compound. Both implicit and explicit solvent models are employed to simulate these effects.

Implicit vs. Explicit Solvation Models:

Implicit Models: The Polarizable Continuum Model (PCM) is a widely used implicit method where the solvent is treated as a continuous medium with a defined dielectric constant (ε). mdpi.comrsc.org This approach is efficient for calculating the bulk electrostatic effects of the solvent on properties like dipole moments and the relative stability of tautomers or conformers. mdpi.comsmf.mxsmf.mx

Explicit Models: In this approach, individual solvent molecules are included in the calculation. This is computationally more demanding but crucial for systems where specific short-range interactions, like hydrogen bonding, play a dominant role. rsc.org For example, explicit solvent calculations for 2,4-dinitrophenol (B41442) showed that its enhanced photochemical reactivity in 2-propanol was due to a strong, specific interaction between a solvent molecule and one of the nitro groups. rsc.org

Solvent Effects on Conformation and Electronic Properties:

The conformation of flexible molecules can change significantly between the gas phase and solution. For nitro-heterocyclic compounds, computational studies have revealed different minimum energy conformations in gaseous versus solvated phases, often due to steric hindrance and electrostatic interactions. scielo.br The polarity of the solvent can also alter the electronic properties of substituents. For nitropurine tautomers, DFT calculations using the PCM model showed that solvation enhances the electron-accepting character of the nitro group, and this effect is linearly dependent on the reciprocal of the solvent's dielectric constant. mdpi.comresearchgate.net

Solvent Effects on Reactivity and Mechanism:

As noted in the previous section, the solvent can alter reaction mechanisms. The switch from a concerted to a stepwise cycloaddition for nitrones when moving from nonpolar to polar solvents is a prime example identified through computational studies. csic.es This is because polar solvents can stabilize charged, zwitterionic intermediates that are part of the stepwise pathway. csic.es Furthermore, solvent polarity can impact excited-state dynamics. For nitropyrenes, increasing solvent polarity was found to stabilize the first excited singlet state (S1), affecting the competition between fluorescence and intersystem crossing to triplet states. researchgate.netacs.org

The following table presents representative data from computational studies on how solvent properties affect the calculated parameters of related nitroaromatic compounds.

| Compound Class | Property Studied | Computational Method | Solvent | Finding | Reference |

|---|---|---|---|---|---|

| Nitrophenols | Photoreactivity | TD-DFT (CPCM/Explicit) | Water vs. 2-Propanol | Explicit solvent model showed strong interaction between 2-propanol and the NO₂ group, enhancing reactivity. | rsc.org |

| Halo-nitrobenzenes | Dipole Moment | DFT/MP2 (CPCM) | Acetone, Ethanol, Toluene | Dipole moment was shown to be dependent on the solvent's dielectric constant. | smf.mxsmf.mx |

| Nitropurines | NO₂ Electron-Accepting (EA) Property | DFT (PCM) | Various (ε = 1 to 109) | EA properties of the NO₂ group increase linearly with the reciprocal of the solvent dielectric constant. | mdpi.comresearchgate.net |

| 5-Nitro-heterocycles | Molecular Conformation | Conformational Analysis | Gas vs. Solvated | Different minimal energy conformations were found in different phases due to steric and electronic effects. | scielo.br |

| Nitrones | Reaction Mechanism | DFT (PCM) | Hexane vs. Acetonitrile (B52724) | Mechanism switched from concerted (apolar) to stepwise (polar) due to stabilization of a zwitterionic intermediate. | csic.es |

Advanced Spectroscopic and Diffraction Techniques for Research Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-Nitroisoquinolin-3-ol in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

While specific experimental NMR data for this compound is not extensively reported in publicly available literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of parent structures like isoquinoline (B145761) and related substituted derivatives. The presence of the electron-withdrawing nitro group and the hydroxyl/oxo functionality significantly influences the electron density distribution around the bicyclic system, leading to characteristic shifts in the NMR spectrum.

Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 | ~8.8-9.2 | ~145-150 |

| C3 | - | ~160-165 (enol) / ~170-175 (keto) |

| C4 | ~7.0-7.3 | ~110-115 |

| C5 | - | ~148-152 |

| C6 | ~8.0-8.3 | ~125-130 |

| C7 | ~7.6-7.9 | ~128-132 |

| C8 | ~8.4-8.7 | ~122-127 |

A critical aspect of the chemistry of this compound is its potential to exist in two tautomeric forms: the enol-like (hydroxy) form and the keto-like (oxo) form, officially named 5-nitroisoquinolin-3(2H)-one. These forms are constitutional isomers that readily interconvert, with the equilibrium position depending on factors like solvent polarity, temperature, and pH. britannica.commasterorganicchemistry.com

This compound (Enol/Hydroxy form)

5-Nitroisoquinolin-3(2H)-one (Keto/Oxo form)

NMR spectroscopy is exceptionally well-suited for studying this dynamic equilibrium. mdpi.comencyclopedia.pub In the keto tautomer, the presence of an N-H proton and a C=O carbonyl group would give rise to distinct signals in the ¹H and ¹³C NMR spectra, respectively. Conversely, the enol tautomer would be characterized by an O-H proton signal. The rate of exchange between the tautomers influences the appearance of the NMR spectrum; slow exchange on the NMR timescale may allow for the observation of separate signals for both forms, enabling the calculation of the equilibrium constant by integrating the respective peaks. mdpi.comnih.govrsc.org In many heterocyclic systems, the equilibrium in aprotic solvents like DMSO often allows for the distinct observation of both tautomers. mdpi.comresearchgate.net

The core isoquinoline ring system is largely planar. Conformational analysis for this compound would primarily concern the orientation of the nitro and hydroxyl substituent groups relative to the plane of the rings. Due to the rigid bicyclic structure, there is limited conformational freedom compared to acyclic molecules. The compound is achiral and therefore has no stereoisomers, so stereochemical assignment is not applicable. Advanced NMR techniques like the Nuclear Overhauser Effect (NOE) could potentially be used to determine the through-space proximity of protons, confirming the spatial arrangement of substituents, although significant conformational isomers are not expected.

Vibrational Spectroscopy (FTIR, Raman) for Elucidating Molecular Vibrations and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. americanpharmaceuticalreview.commdpi.comresearchgate.net These techniques are complementary and provide a molecular "fingerprint" that is highly specific to the compound's structure and functional groups. researchgate.net Analysis of the vibrational spectra of this compound can confirm the presence of key functional groups and provide insight into the dominant tautomeric form.

Key expected vibrational frequencies would include:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching bands, typically observed in the regions of 1500-1610 cm⁻¹ and 1300-1430 cm⁻¹, respectively.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C/C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. irphouse.comnih.gov

Hydroxy Form (Enol): A broad O-H stretching band in the region of 3200-3600 cm⁻¹ and C-O stretching around 1200-1300 cm⁻¹.

Oxo Form (Keto): An N-H stretching band around 3300-3500 cm⁻¹ and a strong C=O (amide) stretching band in the region of 1650-1700 cm⁻¹.

The presence and relative intensities of the O-H versus the C=O and N-H bands can provide strong evidence for the predominant tautomer in the solid state (for FTIR with KBr pellets) or in a specific medium. scispace.com

Predicted Key Vibrational Frequencies (cm⁻¹) for this compound Tautomers

| Vibrational Mode | Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | -OH | Enol | 3200-3600 (broad) |

| N-H Stretch | >N-H | Keto | 3300-3500 |

| Aromatic C-H Stretch | Ar-H | Both | 3000-3100 |

| C=O Stretch | Amide C=O | Keto | 1650-1700 (strong) |

| NO₂ Asymmetric Stretch | -NO₂ | Both | 1500-1610 (strong) |

| C=C / C=N Ring Stretch | Aromatic Rings | Both | 1400-1600 |

| NO₂ Symmetric Stretch | -NO₂ | Both | 1300-1430 (strong) |

X-ray Crystallography for Definitive Solid-State Structure Determination and Crystallographic Data

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can unambiguously confirm the molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. Furthermore, it would definitively establish which tautomeric form (enol or keto) exists in the crystalline state.

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related isoquinoline derivatives reveals common crystallographic features. mdpi.com A hypothetical crystallographic analysis would yield a data table similar to the one below, providing unequivocal proof of the solid-state structure. The data would likely show a planar isoquinoline ring system and reveal how the molecules pack in the crystal lattice, influenced by hydrogen bonding (from O-H or N-H groups) and π-π stacking interactions.

Illustrative Crystallographic Data Table for a Substituted Isoquinoline Derivative (Note: This is example data from a related heterocyclic compound, as specific data for this compound is not available.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₆N₂O₃ |

| Formula Weight | 190.16 g/mol |

| Crystal System | Monoclinic (example) |

| Space Group | P2₁/c (example) |

| a (Å) | ~7.0 (example) |

| b (Å) | ~12.0 (example) |

| c (Å) | ~14.0 (example) |

| β (°) | ~95.0 (example) |

| Volume (ų) | ~1170 (example) |

| Z (molecules/unit cell) | 4 (example) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Reaction Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is an essential tool for accurately determining the elemental composition of a molecule. ub.edu It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places), which allows for the unambiguous determination of its molecular formula. miamioh.edu

For this compound (C₉H₆N₂O₃), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement matching this theoretical value would serve as definitive confirmation of the compound's molecular formula.

Molecular Formula: C₉H₆N₂O₃

Calculated Exact Mass of [M+H]⁺: 191.0400 Da

In addition to molecular formula confirmation, MS/MS fragmentation studies can provide structural information. nih.gov By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, characteristic fragmentation patterns can be established. For this compound, likely fragmentation pathways would involve the loss of small neutral molecules such as NO, NO₂, CO, or HCN, providing further structural corroboration. nih.gov This technique is also invaluable for identifying reaction byproducts, impurities, or metabolic/degradation products in complex mixtures.

Strategic Applications of 5 Nitroisoquinolin 3 Ol in Chemical Synthesis

Function as a Key Synthetic Building Block for Diverse Heterocyclic Systems

The presence of reactive functional groups—a nitro group and a hydroxyl group—on the isoquinoline (B145761) core makes 5-Nitroisoquinolin-3-ol a versatile starting material for the construction of more complex, fused heterocyclic systems. The isoquinoline nucleus itself can be a component of various synthetic strategies, including cyclization and annulation reactions, to build polycyclic frameworks.

While direct synthetic applications of this compound are not extensively documented in publicly available literature, the known reactivity of the isoquinoline scaffold allows for the postulation of its utility in synthesizing a variety of heterocyclic systems. For instance, the general synthesis of pyrazolo[3,4-c]isoquinolines often involves the reaction of 5-aminopyrazoles with aryl or heteroaryl aldehydes in acidic media, leading to a Pictet-Spengler-type cyclization researchgate.net. Although not a direct precursor in this specific pathway, derivatives of this compound could potentially be elaborated into intermediates suitable for such cyclizations.

Furthermore, ruthenium-catalyzed C-H/N-H annulation of pyrazole (B372694) derivatives with alkynes is a known method for the synthesis of pyrazolo[5,1-a]isoquinolines nio.res.in. The isoquinoline moiety serves as a key structural component in the final fused product. The strategic placement of the nitro and hydroxyl groups in this compound could influence the regioselectivity of such annulation reactions or provide handles for further functionalization of the resulting polycyclic system.

The synthesis of pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netmdpi.comoxazoles has been achieved through intramolecular nitrile oxide cycloaddition reactions starting from pyrazole-4-carbaldehyde oximes mdpi.com. This highlights the utility of functionalized heterocyclic precursors in building complex fused systems. It is conceivable that this compound could be chemically modified to incorporate functionalities that would allow it to participate in similar intramolecular cycloaddition strategies.

The table below summarizes various synthetic methodologies for isoquinoline-based fused heterocyclic systems, illustrating the potential synthetic pathways where this compound or its derivatives could serve as a key building block.

| Heterocyclic System | Synthetic Method | Potential Role of this compound |

| Pyrazolo[3,4-c]isoquinolines | Pictet-Spengler type cyclization of aminopyrazoles with aldehydes. researchgate.net | Derivative could be used as a precursor. |

| Pyrazolo[5,1-a]isoquinolines | Ruthenium-catalyzed annulation of pyrazoles with alkynes. nio.res.in | The isoquinoline core is integral to the final structure. |

| Pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netmdpi.comoxazoles | Intramolecular nitrile oxide cycloaddition. mdpi.com | Could be modified to participate in cycloaddition reactions. |

| 1H-Pyrazolo[3,4-b]quinolines | Friedländer synthesis from o-aminoaldehydes and active methylene (B1212753) compounds. | As a related scaffold, it highlights the synthetic versatility. |

Role as a Precursor in Structure-Activity Relationship (SAR) Studies for Scaffold Development in Medicinal Chemistry Research

The isoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The functional groups on this compound provide opportunities for systematic structural modifications, making it a potentially valuable precursor for the generation of compound libraries for structure-activity relationship (SAR) studies.

One area of significant interest is the development of kinase inhibitors. A series of pyrazolo[3,4-g]isoquinoline derivatives have been synthesized and evaluated for their kinase inhibitory potency, demonstrating that this scaffold can serve as a template for new families of kinase inhibitors with varying selectivity profiles nih.gov. The nitro and hydroxyl groups of this compound could be utilized to introduce a variety of substituents to probe the steric and electronic requirements of the kinase active site.

Another important target in cancer therapy is poly(ADP-ribose) polymerase (PARP). The thieno[2,3-c]isoquinolin-5(4H)-one (TIQ-A) backbone is a known scaffold for PARP inhibitors researchgate.net. Although TIQ-A itself shows poor selectivity, its structure provides a basis for the development of more specific inhibitors for different PARP family enzymes. The synthesis of derivatives of this scaffold is crucial for exploring the SAR and optimizing selectivity. This compound could serve as a starting point for the synthesis of novel isoquinolinone-based PARP inhibitor analogs, where the nitro group could be reduced to an amino group for further derivatization, or the hydroxyl group could be used as an anchor point for introducing different side chains.

The table below presents examples of isoquinoline-based scaffolds and their biological targets, highlighting the potential for this compound to be used in the development of new therapeutic agents.

| Scaffold | Biological Target | Potential for this compound in SAR Studies |

| Pyrazolo[3,4-g]isoquinoline | Kinases (e.g., Haspin, CLK1, DYRK1A) nih.gov | Precursor for synthesizing a library of analogs with diverse substituents. |

| Thieno[2,3-c]isoquinolin-5(4H)-one | PARP enzymes researchgate.net | Starting material for novel isoquinolinone-based PARP inhibitor analogs. |

Utility in Catalyst Development and Ligand Design Studies

While direct applications of this compound in catalyst development are not well-documented, the structural features of this molecule suggest its potential as a ligand for metal-catalyzed reactions. The nitrogen atom of the isoquinoline ring and the oxygen atom of the hydroxyl group can act as coordination sites for metal ions. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be tuned by the presence of the nitro group.

The design of chiral ligands for asymmetric catalysis is a field of intense research. Chiral ligands containing quinoline (B57606) motifs have been successfully used in a variety of asymmetric transformations. Although this compound is not chiral, it could be derivatized with chiral auxiliaries to create new classes of chiral ligands. The rigidity of the isoquinoline backbone is a desirable feature in ligand design as it can lead to more predictable and higher enantioselectivities in catalytic reactions.

The development of metal complexes for various applications is an active area of research. For instance, click-derived multifunctional metal complexes have shown promise in diverse applications . The functional groups on this compound could be utilized to attach it to other molecules via click chemistry, leading to the formation of novel multidentate ligands for the preparation of functional metal complexes.

Exploratory Applications in Advanced Materials Science Research

The unique electronic and photophysical properties of heterocyclic compounds make them attractive candidates for applications in materials science. The extended π-system of the isoquinoline core, coupled with the electron-withdrawing nitro group and the electron-donating hydroxyl group, suggests that this compound and its derivatives could possess interesting optical and electronic properties.

One potential application is in the field of functional dyes and pigments. The color and photophysical properties of organic molecules are highly dependent on their electronic structure. The push-pull nature of the substituents in this compound could lead to intramolecular charge transfer, which is a key feature of many organic dyes researchgate.net. By modifying the structure of this compound, it may be possible to tune its absorption and emission properties for applications in areas such as textile dyeing, printing, and as components in advanced materials.

Another area of interest is the development of organic semiconductors for electronic devices. While there is no direct report on the use of this compound in this context, the broader class of organic heterocyclic compounds is extensively studied for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to modify the electronic properties of the isoquinoline scaffold through functionalization makes it a promising platform for the design of new organic semiconductor materials.

Future Research Directions and Outstanding Challenges in 5 Nitroisoquinolin 3 Ol Chemistry

Innovation in Sustainable and Eco-Friendly Synthetic Methodologies

The development of green and sustainable synthetic routes is a paramount goal in contemporary chemistry. For 5-nitroisoquinolin-3-ol, moving beyond traditional synthetic methods that may involve harsh conditions and hazardous reagents is a critical challenge. Future research should focus on the application of green chemistry principles to its synthesis.

Recent advancements in the synthesis of isoquinoline (B145761) and quinoline (B57606) derivatives have highlighted several promising eco-friendly approaches that could be adapted for this compound. nih.govresearchgate.net These include the use of microwave irradiation to accelerate reactions and reduce energy consumption, the development of solvent-free reaction conditions, and the use of recyclable catalysts. nih.govrasayanjournal.co.in For instance, the use of solid-supported catalysts could facilitate easier product purification and catalyst reuse, minimizing waste. rasayanjournal.co.in

Moreover, exploring biocatalytic methods, where enzymes are used to perform specific chemical transformations, could offer a highly selective and environmentally benign route to this compound and its derivatives. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of new synthetic pathways. unibo.itresearchgate.net

Table 1: Comparison of Potential Green Synthesis Methodologies for this compound

| Methodology | Potential Advantages | Key Research Challenges |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced reaction control. | Optimization of reaction conditions (temperature, pressure, time) for the specific substrate; scalability of the process. |

| Solvent-Free Synthesis | Reduced solvent waste, simplified work-up procedures, lower environmental impact. | Ensuring adequate mixing and heat transfer in the absence of a solvent; potential for solid-state reactivity issues. |

| Biocatalysis | High selectivity (regio- and stereoselectivity), mild reaction conditions, use of renewable resources. | Identification and engineering of suitable enzymes; enzyme stability and activity under process conditions. |

| Photocatalysis | Use of visible light as a renewable energy source, potential for novel reaction pathways. nih.gov | Development of efficient and stable photocatalysts; understanding the photochemical reaction mechanism. |

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for the rational design of new transformations and the optimization of existing ones. The integration of advanced spectroscopic techniques and computational chemistry offers a powerful approach to elucidate these mechanisms.

In situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information on the formation of intermediates and the progress of a reaction. These experimental techniques, when coupled with computational modeling, can offer a detailed picture of the reaction landscape.

Computational chemistry, particularly density functional theory (DFT), can be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states. scispace.comresearchgate.net For instance, computational studies on related nitro-containing compounds have provided valuable insights into their thermal decomposition mechanisms and reactivity. scispace.comresearchgate.net Similar studies on this compound could help in understanding the influence of the nitro and hydroxyl groups on the reactivity of the isoquinoline core.

Table 2: Integrated Spectroscopic and Computational Approaches for Mechanistic Studies

| Technique | Information Provided | Potential Application to this compound |

| In Situ FTIR/NMR | Real-time monitoring of reactant consumption and product/intermediate formation. | Elucidation of the reaction kinetics and identification of transient species in synthetic and derivatization reactions. |

| Mass Spectrometry | Identification of reaction intermediates and products based on their mass-to-charge ratio. | Characterization of novel reaction products and confirmation of proposed mechanistic pathways. |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and transition state geometries. | Prediction of regioselectivity in electrophilic and nucleophilic substitution reactions; modeling of reaction mechanisms. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. | Understanding the photophysical properties and potential applications in photocatalysis or as a fluorescent probe. |

Discovery of Novel Reactivity Patterns and Unexplored Transformation Pathways

The unique combination of a nitro group (a strong electron-withdrawing group) and a hydroxyl group (an electron-donating group) on the isoquinoline framework of this compound suggests a rich and largely unexplored reactivity. Future research should aim to uncover novel reaction pathways and transformations of this molecule.

The presence of the nitro group could activate the aromatic ring for nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of functional groups. Conversely, the hydroxyl group can be a site for derivatization, such as etherification or esterification, to modulate the compound's properties.

Furthermore, the exploration of cycloaddition reactions, metal-catalyzed cross-coupling reactions, and C-H activation strategies could lead to the synthesis of a diverse library of this compound derivatives with potentially interesting biological or material properties. The functional groups present in this compound, including the nitro, hydroxyl, and the isoquinoline nitrogen, all offer handles for chemical modification. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Integration of this compound into Emerging Technologies and Functional Systems

A significant long-term goal is to integrate this compound and its derivatives into emerging technologies and functional systems. The inherent properties of the isoquinoline scaffold, combined with the specific functionalization of this compound, suggest potential applications in several areas.

In materials science, the planar aromatic structure of the isoquinoline core could be exploited for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitro and hydroxyl groups could serve as anchor points for polymerization or for tuning the electronic properties of the material.

In the field of medicinal chemistry, isoquinoline derivatives have a long history of biological activity. While this article does not delve into specific therapeutic applications, the exploration of this compound as a scaffold for the development of novel bioactive compounds remains a compelling area for future research. The potential for this compound to act as a building block in the synthesis of more complex molecules with tailored functions is vast. The phototransformation of related nitroaromatic compounds has also been a subject of study, which could have implications for the environmental fate and potential applications of this compound in photochemical systems. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Nitroisoquinolin-3-ol with high purity in laboratory settings?

- Methodological Answer : Synthesis typically involves nitration of isoquinolin-3-ol under controlled conditions. Key steps include:

- Nitration : Use a mixture of nitric and sulfuric acids at 0–5°C to minimize side reactions. Monitor reaction progress via TLC.

- Purification : Recrystallization from ethanol/water (1:3 v/v) yields crystals with >95% purity, as confirmed by melting point analysis (mp 106–110°C) .

- Quality Control : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 8.5–9.0 ppm for aromatic protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural confirmation:

- NMR : ¹H and ¹³C NMR to identify aromatic protons and nitro-group interactions (e.g., deshielding effects at δ ~8.7 ppm) .

- IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and phenolic O–H stretching (~3200 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion [M+H]⁺ at m/z 191.07 (calculated for C₉H₇N₂O₃⁺) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Adhere to OSHA HCS guidelines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

- Storage : Keep in a tightly sealed container in a cool, ventilated area away from oxidizers (P403+P233) .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Systematic analysis is critical:

- Control Experiments : Compare reaction outcomes under varying conditions (e.g., Pd catalysts, solvents).

- Computational Modeling : Use DFT calculations to predict electron density at reactive sites (e.g., C-1 vs. C-4 positions) .

- Meta-Analysis : Apply Cochrane review principles to aggregate data from peer-reviewed studies, prioritizing reproducibility .

Q. What mechanistic insights explain the role of the nitro group in this compound’s biological activity?

- Methodological Answer : Focus on structure-activity relationship (SAR) studies:

- Electron-Withdrawing Effects : The nitro group reduces electron density on the isoquinoline ring, enhancing electrophilic interactions with target proteins .

- Redox Activity : Assess nitro-reduction products (e.g., amine derivatives) using cyclic voltammetry to correlate redox potential with bioactivity .

Q. What strategies optimize the stability of this compound in aqueous solutions for pharmacokinetic studies?

- Methodological Answer : Stabilize via:

- pH Control : Maintain solutions at pH 5–6 (acetate buffer) to prevent hydrolysis.

- Light Protection : Store in amber vials to avoid photodegradation (UV-Vis monitoring at λ = 310 nm) .

- Lyophilization : Freeze-dry the compound with trehalose as a cryoprotectant for long-term storage .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate the inhibitory activity of this compound against kinase targets?

- Methodological Answer :

- Kinase Assays : Use fluorescence-based ADP-Glo™ assays with ATP concentrations near Kₘ.

- Dose-Response Curves : Test 0.1–100 μM concentrations; calculate IC₅₀ using nonlinear regression (GraphPad Prism).

- Selectivity Screening : Profile against a panel of 50+ kinases to identify off-target effects .